TFAP

Vue d'ensemble

Description

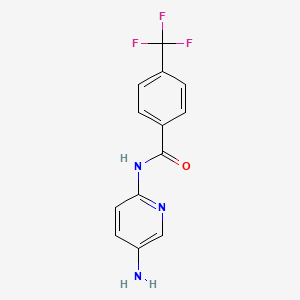

Le N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide, communément appelé TFAP, est un inhibiteur sélectif de la cyclooxygénase-1 (COX-1). Sa formule moléculaire est C₁₃H₁₀F₃N₃O et sa masse molaire est de 281,23 g/mol . Ce composé est connu pour son rôle significatif dans l'inhibition de la COX-1, ce qui en fait un outil précieux dans la recherche biomédicale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide implique généralement la réaction de l'acide 5-aminopyridine-2-carboxylique avec le chlorure de 4-(trifluorométhyl)benzoyle dans des conditions appropriées. La réaction est généralement réalisée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .

Méthodes de production industrielle

La production industrielle du N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines ou en d'autres formes réduites.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme les halogènes ou les agents alkylants sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

Le N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique, en particulier l'inhibition de la COX-1.

Médecine : En raison de ses propriétés inhibitrices de la COX-1, il est étudié pour des applications thérapeutiques potentielles dans les affections impliquant l'inflammation et la douleur.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-1 (COX-1). Cette inhibition se produit par la liaison du composé au site actif de la COX-1, empêchant ainsi l'enzyme de catalyser la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur .

Applications De Recherche Scientifique

TFAP in Cancer Research

This compound proteins, particularly TFAP2A and TFAP2C, have been implicated in tumorigenesis and cancer progression. Their expression levels can serve as biomarkers for prognosis in several cancers, including lung and breast cancer.

Key Findings:

- Lung Cancer: Studies indicate that increased expression of TFAP2A correlates with poor prognosis in lung cancer patients, while TFAP2B shows variable effects depending on the context .

- Breast Cancer: TFAP2C has been associated with aggressive phenotypes in breast cancer, influencing cell proliferation through regulatory pathways involving microRNAs .

Case Study:

A study involving 1,145 lung cancer patients revealed that high levels of TFAP2A are linked to reduced overall survival rates. This suggests that targeting TFAP2A could be a therapeutic strategy to improve patient outcomes .

This compound in Metabolic Regulation

Recent research highlights the role of this compound proteins in regulating metabolic homeostasis and energy balance. Specifically, homologues like this compound-2 have been shown to influence feeding behavior and energy expenditure.

Applications:

- Obesity Research: Studies demonstrate that this compound-2 modulates appetite and metabolism, making it a potential target for obesity treatments .

- Diabetes Management: By understanding how this compound proteins affect insulin signaling pathways, researchers aim to develop new therapeutic approaches for diabetes management.

This compound in Developmental Biology

This compound proteins are crucial during embryonic development, influencing cell differentiation and organogenesis. Their regulatory functions are essential for normal developmental processes.

Applications:

- Stem Cell Research: this compound factors play a role in maintaining pluripotency in stem cells and guiding differentiation into specific lineages.

- Tissue Engineering: Understanding the role of this compound in cell fate decisions can aid in developing strategies for regenerative medicine.

Data Table: Summary of this compound Applications

Future Directions and Challenges

While the applications of this compound are promising, challenges remain:

- Understanding Mechanisms: Further research is needed to elucidate the precise molecular mechanisms by which this compound influences cellular processes.

- Therapeutic Targeting: Developing specific inhibitors or modulators of this compound proteins poses a significant challenge due to their multifunctional roles.

Mécanisme D'action

N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide exerts its effects by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). This inhibition occurs through the binding of the compound to the active site of COX-1, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétophénone : Un analogue structural du N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide, utilisé dans diverses réactions de synthèse organique.

Trifluoroacétophénone : Un autre analogue fluoré avec des applications similaires dans la synthèse organique et la recherche pharmaceutique.

Unicité

Le N-(5-Aminopyridin-2-yl)-4-(trifluorométhyl)benzamide est unique en raison de son inhibition sélective de la COX-1, ce qui le distingue d'autres composés similaires qui peuvent ne pas avoir le même niveau de sélectivité ou de puissance .

Activité Biologique

Transcription Factor Activation Profiles (TFAP) are crucial in understanding the biological activity of various compounds, particularly in the context of gene regulation and cellular responses. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Understanding this compound

This compound refers to a method of assessing the activity of transcription factors (TFs) based on their ability to regulate gene expression. By analyzing the expression profiles of target genes, researchers can infer the activation state of specific transcription factors in response to various compounds. This approach has been shown to be effective in identifying bioactive compounds and understanding their mechanisms of action.

Key Findings on this compound

- Invariant Signatures : Research indicates that perturbagens affecting biological pathways generate distinct this compound signatures. For instance, inhibitors targeting mitochondrial pathways or DNA-damaging agents produce similar TFAPs, allowing for the identification of compounds with specific bioactivities among uncharacterized chemicals .

- Polypharmacological Insights : this compound profiling enables the assessment of multiple bioactivities in polypharmacological drugs, providing insights into their complex interactions within biological systems .

- Case Studies in Cancer : The TFAP2 family, particularly TFAP2A, has been implicated in various cancers. Studies show that TFAP2A expression levels correlate with tumorigenesis and patient prognosis in lung cancer .

Data Table: Summary of this compound Research Findings

Case Study 1: Drug Response Profiling

In a study evaluating HL-60 cells (a model for acute myeloid leukemia), researchers utilized TF enrichment analysis to assess drug-induced differentiation. The analysis revealed that specific drugs could significantly alter the expression of target genes associated with myeloid differentiation, demonstrating the practical application of this compound in drug discovery .

Case Study 2: Cancer Expression Patterns

A comparative analysis of normal versus cancerous tissues revealed that TFAP2A and TFAP2C were overexpressed in lung cancer tissues compared to normal tissues. This suggests a potential role for these transcription factors as biomarkers for cancer prognosis and therapeutic targets .

Propriétés

IUPAC Name |

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCFFMPDIBWZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of TFAP?

A1: this compound is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) []. COX-1 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation and pain signaling.

Q2: What are the downstream effects of COX-1 inhibition by this compound?

A2: By inhibiting COX-1, this compound reduces the production of prostaglandins, thus exhibiting analgesic (pain-relieving) effects [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H9F3N2O, and its molecular weight is 282.22 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The research papers provided do not contain detailed spectroscopic data for this compound.

Q5: How stable is this compound under different storage conditions?

A5: Specific data on the stability of this compound under various conditions is not available in the provided research papers.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself is not reported to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.

Q7: Have computational methods been employed in the study of this compound?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between this compound and platinum surfaces, revealing insights into this compound's behavior in heterogeneous catalysis [, ].

Q8: How does modifying the structure of this compound affect its activity?

A9: Researchers explored modifications to the this compound scaffold to improve its properties. Replacing the diaminopyridine core with a 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide structure led to compounds with varied COX-1 inhibitory and analgesic activities []. For example, compound 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) showed more potent analgesia than this compound and indomethacin, without causing urine discoloration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.